molecular formula C19H22N2O3S2 B15005158 6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol

6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol

Cat. No.: B15005158
M. Wt: 390.5 g/mol
InChI Key: MBCPPOKJQJROEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol is a complex organic compound that features a unique spiro structure. This compound is characterized by its multiple functional groups, including a thiophene ring, a pyrimidine ring, and a benzopyran moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the thiophene and pyrimidine rings. Key steps may include:

    Formation of the Spiro Core: This can be achieved through a cyclization reaction involving a benzopyran precursor.

    Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the spiro core.

    Functionalization of the Pyrimidine Ring: This can be done through nucleophilic substitution or other suitable reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study spiro structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its functional groups may play a role.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol: This compound itself serves as a reference point.

    Spiro[benzopyran-pyrimidine] Derivatives: Other derivatives with different substituents on the pyrimidine or benzopyran rings.

    Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar reactivity.

Uniqueness

The uniqueness of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol lies in its combination of functional groups and spiro structure

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol

InChI

InChI=1S/C19H22N2O3S2/c1-18(2)10-19(21-17(20-18)25-3)9-12(14-5-4-8-26-14)11-6-7-13(22)15(23)16(11)24-19/h4-8,12,22-23H,9-10H2,1-3H3,(H,20,21)

InChI Key

MBCPPOKJQJROEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.